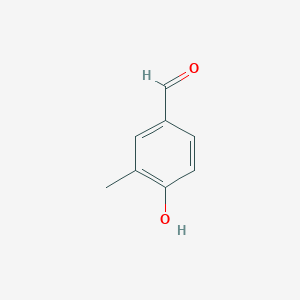

4-isopropyl-1H-pyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cascade reactions or multicomponent reactions. For instance, a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines involves cascade imination/intramolecular decarboxylative coupling, which requires a Pd-Cu bimetallic system for pyrazole-based substrates to achieve superior yields . Similarly, the synthesis of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline is achieved through a process that has been characterized by various spectroscopic methods, indicating the potential for diverse pyrazoline systems . Moreover, the synthesis of pyrazolines and isoxazoles carrying a 4-methylthiophenyl moiety has been reported, which involves reactions with aryl aldehydes through α, β-unsaturated ketones, demonstrating the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using experimental techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). For example, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized to crystallize in the monoclinic space group, with its molecular geometry confirmed by density functional theory (DFT) calculations . Similarly, the structure of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline has been investigated, revealing that it crystallizes in the triclinic system .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones exhibit different reactivity patterns depending on the reagents used. They fail to yield conjugate addition products with thiols or piperidine due to steric hindrance but can react with hydrazine derivatives to give 1-aryl-3-methyl-2-pyrazolin-5-ones and isopropyl-hydrazones . Additionally, the synthesis of 4-(3-aminopropyl) pyrazole, an affinity ligand for alcohol dehydrogenase purification, demonstrates the functionalization of pyrazole derivatives for biochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The crystalline form, space group, and cell parameters can influence the material's properties and its potential applications. For example, the compound 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline not only has a defined crystalline structure but also shows promising antimicrobial activity . Theoretical calculations, such as DFT, provide insights into the electronic structure, which is crucial for understanding the reactivity and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Field : Organic Chemistry

- Application : Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities . It acts as both a directing and transforming group in organic synthesis .

- Methods : These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results : The discovery of fascinating properties demonstrated by numerous pyrazole derivatives has driven a significant increase in interest in pyrazole chemistry .

Pharmaceutical Applications

- Field : Pharmaceutical Chemistry

- Application : The pyrazole ring is present as the core in a variety of leading drugs such as Celebrex, Sildenafil (Viagra), Ionazlac, Rimonabant, and Difenamizole . Pyrazole analogues have found use as building blocks in organic synthesis for designing pharmaceutical and agrochemicals .

- Methods : Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold .

- Results : Pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

Transition Metal Chemosensors

- Field : Material Science

- Application : Pyrazole derivatives are used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . They are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior .

- Methods : Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

- Results : These chemosensors are capable of producing signal in the presence of matter or energy. There are certain structural features within the chemosensors that work as signal transducer converting signal through selectively and reversibly binding interaction into a clear and reproducible optical response .

Synthesis of Phosphodiesterase 10A Inhibitors

- Field : Biochemistry

- Application : 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester, a derivative of 4-isopropyl-1H-pyrazole, can be used to synthesize imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors .

- Methods : The specific methods of synthesis are not provided in the source, but it typically involves a series of chemical reactions .

- Results : The resulting phosphodiesterase 10A inhibitors can have potential applications in the treatment of various diseases .

Pyridinyl Pyrazoline and Benzimidazolyl Pyrazole Derived Sensors

- Field : Environmental Monitoring and Biological Imaging

- Application : Pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . They have been reported for environmental monitoring and biological imaging .

- Methods : Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

- Results : These chemosensors are capable of producing signal in the presence of matter or energy. There are certain structural features within the chemosensors that work as signal transducer converting signal through selectively and reversibly binding interaction into a clear and reproducible optical response .

Synthesis of Pyrido[3,4-d]pyrimidin-4-(3H)-one Based KDM4 and KDM5 Inhibitors

- Field : Biochemistry

- Application : 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester, a derivative of 4-isopropyl-1H-pyrazole, can be used to synthesize pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .

- Methods : The specific methods of synthesis are not provided in the source, but it typically involves a series of chemical reactions .

- Results : The resulting KDM4 and KDM5 inhibitors can have potential applications in the treatment of various diseases .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Pyrazole-containing compounds, including 4-isopropyl-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Eigenschaften

IUPAC Name |

4-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMBISZHWMJNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602079 | |

| Record name | 4-(Propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-1H-pyrazole | |

CAS RN |

13753-53-2 | |

| Record name | 4-(Propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)